(R)-1-benzylpiperidin-3-ol
Overview
Description
®-1-Benzylpiperidin-3-ol is a chiral compound belonging to the class of piperidines It is characterized by a piperidine ring substituted with a benzyl group at the nitrogen atom and a hydroxyl group at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-benzylpiperidin-3-ol typically involves the reduction of the corresponding ketone, ®-1-benzylpiperidin-3-one. One common method is the catalytic hydrogenation of the ketone using a chiral catalyst to ensure the formation of the desired enantiomer. Another approach involves the use of sodium borohydride or lithium aluminum hydride as reducing agents under controlled conditions to achieve the reduction.
Industrial Production Methods: In an industrial setting, the production of ®-1-benzylpiperidin-3-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often employing continuous flow reactors and advanced chiral catalysts to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: ®-1-Benzylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, ®-1-benzylpiperidin-3-one.
Reduction: The compound can be further reduced to form ®-1-benzylpiperidine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: ®-1-Benzylpiperidin-3-one.
Reduction: ®-1-Benzylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
®-1-Benzylpiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals, where its chiral properties are particularly valuable.
Mechanism of Action
The mechanism of action of ®-1-benzylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
- (S)-1-Benzylpiperidin-3-ol
- 1-Benzylpiperidine
- 1-Benzylpiperidin-3-one
Comparison:
(S)-1-Benzylpiperidin-3-ol: The enantiomer of ®-1-benzylpiperidin-3-ol, which may exhibit different biological activity and pharmacokinetics.
1-Benzylpiperidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological properties.
1-Benzylpiperidin-3-one: The oxidized form of ®-1-benzylpiperidin-3-ol, with distinct chemical and biological characteristics.
®-1-Benzylpiperidin-3-ol stands out due to its chiral nature and the presence of both a benzyl group and a hydroxyl group, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
(3R)-1-benzylpiperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCOAGPVHRUFO-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351227 | |
Record name | (R)-1-benzylpiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91599-81-4 | |
Record name | (3R)-1-(Phenylmethyl)-3-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91599-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-1-benzylpiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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